molecular formula C8H11NO2S B1272375 (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride CAS No. 270262-99-2

(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride

Cat. No.: B1272375
CAS No.: 270262-99-2
M. Wt: 185.25 g/mol
InChI Key: AZWUDBISUBOQFK-ZETCQYMHSA-N
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Description

(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is a chiral amino acid derivative with a thiophene ring

Properties

CAS No.

270262-99-2

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

(3S)-3-amino-4-thiophen-3-ylbutanoic acid

InChI

InChI=1S/C8H11NO2S/c9-7(4-8(10)11)3-6-1-2-12-5-6/h1-2,5,7H,3-4,9H2,(H,10,11)/t7-/m0/s1

InChI Key

AZWUDBISUBOQFK-ZETCQYMHSA-N

SMILES

C1=CSC=C1CC(CC(=O)O)N.Cl

Isomeric SMILES

C1=CSC=C1C[C@@H](CC(=O)O)N

Canonical SMILES

C1=CSC=C1CC(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Alkylation of Tosylate Intermediates

A patented method for synthesizing structurally related thienylthio butyric acids provides foundational insights into stereoselective alkylation. The process begins with the reaction of a tosylated ester intermediate (e.g., (R)-3-(p-toluenesulfonyloxy)butyrate) with 2-(lithiomercapto)thiophene in formamide or ethereal solvents at 41–60°C for 2–4 hours. Key advantages include:

  • Temperature Optimization : Maintaining the reaction at 41–45°C prevents elimination side reactions, preserving enantiomeric purity (>97.7% enantiomeric excess).
  • Solvent Systems : Formamide enhances reaction homogeneity, while ethereal solvents like methyl tert-butyl ether reduce byproduct formation.

The alkylated intermediate undergoes hydrolysis in a homogeneous 8:1 acetic acid/hydrochloric acid mixture at 50–118°C for 5–10 hours to yield the carboxylic acid. This step minimizes regioisomer formation (e.g., 3-thienylthio vs. 2-thienylthio derivatives) compared to heterogeneous hydrolysis conditions.

Hydrolysis and Chirality Retention

Post-alkylation hydrolysis is critical for converting ester groups to carboxylic acids without racemization. The patent specifies:

  • Acid Selection : Hydrochloric acid outperforms sulfuric or phosphoric acids in minimizing side reactions.
  • Workup Protocol : Distillation under reduced pressure followed by extraction with ethyl acetate/hexane mixtures isolates the product in 85–92% yield.

Chirality is confirmed via derivatization to 3,5-dimethylanilide and analysis using chiral stationary phase chromatography.

Functionalization of Amino Acid Precursors

Reductive Amination Strategies

A PMC study on γ-aminobutyric acid (GABA) analogs highlights reductive amination as a viable route to introduce amino groups. For (S)-3-amino-4-(3-thienyl)butanoic acid:

  • Ketone Intermediate : 4-(3-Thienyl)-3-oxobutanoic acid is reacted with ammonium acetate in methanol.
  • Stereoselective Reduction : Sodium cyanoborohydride selectively reduces the imine intermediate, favoring the (S)-enantiomer.
  • Hydrochloride Formation : The free amine is treated with HCl in ethanol to precipitate the hydrochloride salt.

This method achieves 78–84% yield with >95% enantiomeric purity but requires rigorous pH control during reduction.

Gabriel Synthesis

Alternative approaches employ the Gabriel synthesis to introduce the amino group:

  • Phthalimide Protection : 4-(3-Thienyl)-3-bromobutanoic acid is treated with potassium phthalimide in DMF at 120°C for 12 hours.
  • Deprotection : Hydrazine in ethanol removes the phthalimide group, yielding the primary amine.
  • Acidification : HCl gas is bubbled through an ether solution of the amine to form the hydrochloride salt.

This route avoids racemization but involves toxic reagents like hydrazine, complicating large-scale production.

Comparative Analysis of Synthetic Methods

Method Yield Enantiomeric Excess Key Advantages Limitations
Alkylation-Hydrolysis 85–92% >97.7% Scalable, minimal regioisomers High-temperature hydrolysis required
Reductive Amination 78–84% >95% Mild conditions, avoids toxic reagents pH sensitivity during reduction
Gabriel Synthesis 70–75% >99% High enantiopurity Use of hydrazine, multi-step purification

Industrial-Scale Production Considerations

Shanghai AngewChem Co., Ltd. reports large-scale synthesis using a hybrid approach:

  • Chiral Pool Synthesis : (S)-Malic acid serves as a chiral starting material, which is functionalized to introduce the thienyl group via Friedel-Crafts alkylation.
  • Amination : The hydroxyl group is converted to an amine via Mitsunobu reaction with diphenylphosphoryl azide.
  • Salt Formation : Crystallization from HCl-saturated ethanol yields the hydrochloride salt with 98% purity.

This method leverages cost-effective chiral precursors but requires specialized equipment for azide handling.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Thiophene derivatives with various substituents.

Scientific Research Applications

Chemistry

(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows for the development of complex organic molecules, making it valuable in chemical research.

Biology

The compound has been studied for its interactions with biological systems, particularly its role as a ligand for neurotransmitter receptors. Research indicates potential effects on GABA receptors, which are essential for neurotransmission.

Medicine

The compound is being investigated for its therapeutic potential, particularly in treating neurological disorders. Preliminary studies suggest it may have neuroprotective properties, antioxidant activity, and antimicrobial efficacy.

Industry

In the pharmaceutical industry, this compound is utilized in the production of fine chemicals and as a reagent in drug development processes.

Research has highlighted several biological activities associated with this compound:

  • Neuroprotective Effects : Protects neuronal cells from oxidative stress-induced apoptosis.
  • Antioxidant Activity : Neutralizes free radicals, reducing oxidative stress linked to chronic diseases.
  • Antimicrobial Properties : Demonstrates significant antibacterial activity against various strains.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectiveProtects neuronal cells from oxidative stress
AntioxidantNeutralizes free radicals
AntimicrobialEffective against various bacterial strains

Neuroprotection

In vitro studies indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential therapeutic applications for neurodegenerative diseases like Alzheimer's and Parkinson's.

Antimicrobial Efficacy

Comparative studies showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations comparable to established antibiotics. This positions it as a candidate for developing new antimicrobial agents.

Applications in Medicine and Industry

The compound's applications extend into several areas:

  • Drug Development : As a precursor for synthesizing novel therapeutic agents targeting neurological disorders.
  • Antimicrobial Formulations : Potential use in developing new antibiotics due to efficacy against resistant bacterial strains.
  • Chemical Synthesis : Utilized as a building block for complex organic molecules in chemical research.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-4-(3-thienyl)butanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.

    Thiophene-2-carboxylic acid: A related compound with a carboxyl group at the 2-position of the thiophene ring.

    3-Thiophenemethanol: A thiophene derivative with a hydroxyl group.

Uniqueness

(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is unique due to its chiral nature and the presence of both amino and carboxyl functional groups, making it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Biological Activity

(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is a chiral amino acid derivative that has garnered attention for its potential biological activities. This compound features a thienyl group attached to a butanoic acid backbone, which contributes to its unique properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C₇H₈ClN₁O₂S
  • Molecular Weight : 195.66 g/mol

The presence of an amino group, a carboxylic acid group, and a thiophene ring allows this compound to interact with various biological systems, influencing its activity in metabolic pathways and therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. The mechanism involves the modulation of neurotransmitter systems, particularly through interactions with GABA transporters, which are crucial for maintaining neuronal health and function .

2. Antioxidant Activity

The thienyl group in the compound is believed to contribute to its antioxidant properties. This capability allows it to neutralize free radicals and reduce oxidative stress, which is implicated in various chronic diseases and aging processes.

3. Antimicrobial Properties

Some derivatives of thienyl compounds have demonstrated activity against various bacterial strains, indicating the potential for use as antimicrobial agents. This property is particularly relevant in the context of increasing antibiotic resistance .

The biological effects of this compound are largely attributed to its interactions with specific molecular targets, including enzymes and receptors. The thiophene ring and amino acid moiety enable it to bind effectively to active sites on target proteins, modulating their activity and influencing various signaling pathways .

Case Study: Neuroprotective Properties

In a study focused on neuropathic pain models, compounds similar to this compound were tested for their antinociceptive properties. Results indicated that these compounds could alleviate pain without causing motor deficits, suggesting a favorable safety profile for potential therapeutic use .

Antioxidant Activity Assessment

A series of assays were conducted to evaluate the antioxidant capacity of this compound. The results demonstrated significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid .

Data Summary

Biological Activity Mechanism/Effect References
Neuroprotective EffectsModulation of GABA transporters
Antioxidant ActivityNeutralization of free radicals
Antimicrobial PropertiesInhibition of bacterial growth

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride in peptide chemistry?

  • Methodological Answer: The compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected intermediates. Key steps include:

  • Protection : The amino group is protected with Fmoc (9-fluorenylmethyloxycarbonyl) to prevent unwanted side reactions during coupling.
  • Coupling : The thienyl group is introduced via Mitsunobu or nucleophilic substitution reactions, followed by deprotection with 20% piperidine in DMF.
  • Cleavage : The final product is cleaved from the resin using HCl (4 M in dioxane), yielding the hydrochloride salt .
    • Data Reference: The free base form (CAS 270262-99-2) is converted to the hydrochloride salt (CAS 270262-99-2) with >97% purity, confirmed by HPLC .

Q. How is enantiomeric purity assessed for this compound?

  • Methodological Answer: Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polarimetric analysis are used.

  • HPLC Conditions : Mobile phase = hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid; flow rate = 1 mL/min; detection at 254 nm.
  • Specific Rotation : Reported values for the (S)-enantiomer range between +13.5° to +17.5° (c = 1 in H₂O), validated against reference standards .

Q. What analytical techniques are critical for structural characterization?

  • Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR in D₂O confirm the thienyl proton environment (δ 7.2–7.4 ppm) and carboxylic acid resonance (δ 172–174 ppm).
  • Mass Spectrometry : High-resolution ESI-MS (exact mass = 221.70 Da for C₈H₁₁NO₂S·HCl) validates molecular weight .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry for the (S)-configuration .

Advanced Research Questions

Q. How do computational methods predict the stability of this compound in aqueous solutions?

  • Methodological Answer: Density functional theory (DFT) with the B3LYP functional (6-31G* basis set) models hydrolysis pathways.

  • Key Findings : The thienyl group stabilizes the molecule via conjugation, reducing susceptibility to oxidation. The hydrochloride salt exhibits higher aqueous solubility (≥50 mg/mL at pH 3–5) compared to the free base .
    • Experimental Validation: Stability studies at 25°C show <5% degradation over 30 days in pH 4 buffers .

Q. What strategies resolve enantiomeric impurities during synthesis?

  • Methodological Answer:

  • Diastereomeric Salt Formation : Use (+)- or (−)-camphorsulfonic acid to isolate the (S)-enantiomer from racemic mixtures.
  • Chiral Chromatography : Preparative HPLC with amylose-based columns achieves >99% enantiomeric excess (EE) .
    • Case Study: Impurity profiling of sitagliptin analogs (e.g., CAS 1204818-19-8) demonstrates similar resolution techniques .

Q. How does the thienyl substituent influence the compound’s bioactivity in drug discovery?

  • Methodological Answer: The 3-thienyl group enhances:

  • Metabolic Stability : Reduced cytochrome P450-mediated oxidation due to sulfur’s electron-withdrawing effects.
  • Binding Affinity : π-π stacking interactions with aromatic residues in target proteins (e.g., leukotriene A4 hydrolase inhibitors like LYS006) .
    • Experimental Data: IC₅₀ values for thienyl-containing analogs are 2–3-fold lower than phenyl derivatives in enzyme assays .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer: Critical parameters include:

  • Temperature Control : Reactions maintained at 0–5°C during coupling to prevent racemization.
  • Catalyst Selection : Use of HOBt (hydroxybenzotriazole) minimizes side reactions in peptide bond formation .
    • Scale-Up Data: Pilot-scale batches (10 g) achieve 85–90% yield with ≥98% EE, validated by chiral HPLC .

Methodological Notes

  • Safety Protocols : Handle with PPE (gloves, goggles) due to hydrochloride’s hygroscopic nature. Store at −20°C under inert gas to prevent decomposition .
  • Cross-Validation : Compare NMR data with structurally related compounds (e.g., (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride, CAS 1204818-19-8) to confirm spectral assignments .

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